N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2N5OS/c1-24-15(9-3-2-4-20-7-9)22-23-16(24)26-8-13(25)21-14-11(17)5-10(18)6-12(14)19/h2-7H,8H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJBMXLIDAVUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity:
- Molecular Formula : CHBrFNOS
- Molecular Weight : 536.8 g/mol
- Key Functional Groups :
- Bromine and fluorine atoms enhance reactivity.
- A triazole ring that is known for its biological interactions.
- A sulfanyl group that may play a role in enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The presence of the triazole moiety suggests potential inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Antimicrobial Activity : The compound may exhibit broad-spectrum antimicrobial properties by disrupting microbial cell functions.
- Anticancer Potential : Preliminary studies indicate that it may modulate pathways involved in cancer cell proliferation and survival.
Biological Activity Data
Recent studies have reported various biological activities associated with this compound:
| Activity Type | IC Value (µM) | Reference |
|---|---|---|
| COX-1 Inhibition | 18.59 | |
| COX-2 Inhibition | 2.6 | |
| Antimicrobial | Varies (specific strains) | |
| Cytokine Inhibition | Significant reduction in TNF-α and IL-6 levels |
Case Studies and Research Findings
- Anti-inflammatory Studies : Research has demonstrated that compounds with a similar triazole structure can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may possess significant anti-inflammatory properties through the modulation of these cytokines .
- Anticancer Activity : A study on triazole derivatives indicated that they could inhibit cancer cell growth by inducing apoptosis in specific cancer lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
- Antimicrobial Effects : The compound's structural features suggest potential antimicrobial activity against various pathogens. Comparative studies have shown that similar compounds exhibit significant bactericidal effects against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. The presence of the triazole ring indicates possible antimicrobial and anticancer properties. Research has shown that compounds with similar structures can inhibit various enzymes or receptors involved in disease processes.
Studies have indicated that N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant biological activity, including:
- Anticancer Effects : Research suggests that the compound may induce cytotoxicity against cancer cell lines. For example, compounds with similar triazole structures have demonstrated efficacy against breast cancer cell lines such as MCF-7 and MDA-MB231 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 27.7 - 39.2 |
| NIH-3T3 | >100 |
This indicates a selective toxicity profile favoring cancerous cells over normal cells.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. The presence of halogens and sulfur can enhance the interaction with microbial targets, leading to effective inhibition of growth in various pathogens.
Synthesis and Production
The synthesis typically involves several steps:
- Formation of the 2-bromo-4,6-difluoroaniline intermediate through bromination and fluorination.
- Preparation of the triazole derivative via cyclization reactions.
- Final coupling reaction under controlled conditions to yield the target compound.
Optimizing these synthetic routes is crucial for enhancing yield and purity for research applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : The target compound (440.3 g/mol) is heavier than N-(2-chloro-4,6-dimethylphenyl)-... (397.91 g/mol) but lighter than N-(4-chloro-2-methylphenyl)-... (565.82 g/mol) .
- Hydrogen Bonding: With seven acceptors and one donor, the target may exhibit stronger binding to polar biological targets compared to analogues with fewer acceptors .
Research Implications
The structural uniqueness of N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its balanced lipophilicity, halogenated aromatic system, and heterocyclic diversity. These features position it as a promising candidate for further pharmacological studies, particularly in oncology and inflammation, where halogenated triazole derivatives have shown efficacy . Comparative data underscore the importance of substituent optimization for enhancing selectivity and potency.
Q & A
Q. What are the common synthetic routes for preparing N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Step 2: Sulfanyl-acetamide coupling using coupling agents like HATU or DCC in anhydrous DMF .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Key methods include:
- X-ray crystallography : Refinement using SHELXL (e.g., resolving halogen bonding patterns and torsion angles) .
- Spectroscopy : -NMR for proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm), IR for sulfanyl (C–S) stretches (~650 cm), and HRMS for molecular ion validation .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination against Gram-positive/negative strains) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC measurements using ATPase-coupled reactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the triazole-forming step?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. ethanol .
- Catalyst screening : ZnCl or FeCl can accelerate reaction rates by 30% .
- Temperature control : Microwave-assisted synthesis (100°C, 30 min) reduces side-product formation .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Batch-to-batch variability : Purity analysis via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities .
- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. resazurin assays) and statistical validation (ANOVA with post-hoc tests) .
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., pyridinyl-triazole moiety coordinating Mg) .
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns trajectories) to validate docking poses .
Q. What crystallographic challenges arise in resolving the bromo-difluorophenyl moiety?
- Disorder modeling : SHELXL’s PART instruction to handle bromine positional disorder .
- Twinned crystals : Use TWINABS for data scaling and HKL-3000 for integration in cases of pseudo-merohedral twinning .
Methodological and Analytical Questions
Q. How can regioselectivity issues during triazole synthesis be addressed?
- Protecting groups : Temporarily block the pyridinyl nitrogen with Boc to direct cyclization to the desired position .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor the 1,4-disubstituted triazole isomer .
Q. What techniques characterize degradation products under physiological conditions?
Q. How to design SAR studies for optimizing antifungal activity?
- Substitution patterns : Compare analogues with Cl vs. Br at the phenyl ring and methyl vs. ethyl on the triazole .
- QSAR modeling : Use CoMFA/CoMSIA to correlate logP values (<3.5) with improved membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
